Carbonyl Linker Chemistry: Direct Methanone vs. Carbamate in the Closest TRPV1-Active Analog
The target compound employs a direct carbonyl (methanone/benzoyl) linkage between the 4-chlorophenyl group and the piperazine ring. Its closest analog with publicly available bioactivity data, 4-chlorophenyl 4-(3-(trifluoromethyl)pyridin-2-yl)piperazine-1-carboxylate (CHEMBL1079737), uses a carbamate (O-carbonyl) linker [1]. Carbamate linkages are hydrolytically labile and susceptible to esterase-mediated cleavage, whereas the direct benzoyl C–N bond in the target compound is metabolically more resistant. This linker difference is structurally confirmed by the distinct SMILES patterns: the target compound features a direct C(=O)N connection (Clc1ccc(cc1)C(=O)N3CCN...), while the carbamate analog possesses a C(=O)O bridge [1].
| Evidence Dimension | Linker type and predicted hydrolytic stability |
|---|---|
| Target Compound Data | Direct methanone/benzoyl C(=O)–N linkage; SMILES: Clc1ccc(cc1)C(=O)N3CCN(c2nccc(c2)C(F)(F)F)CC3 |
| Comparator Or Baseline | Carbamate C(=O)–O linkage in CHEMBL1079737; SMILES: FC(F)(F)c1cccnc1N1CCN(CC1)C(=O)Oc1ccc(Cl)cc1; TRPV1 IC50 = 4,600 nM [1] |
| Quantified Difference | Structural divergence: C–N amide bond vs. C–O carbamate bond; differential susceptibility to hydrolytic enzymes; TRPV1 data available for comparator only |
| Conditions | Structural comparison based on SMILES and InChIKey records; TRPV1 assay in HEK293 cells for comparator |
Why This Matters
For procurement decisions in programs targeting proteolytically stable scaffolds, the direct methanone linkage provides inherent resistance to esterase-mediated hydrolysis that the carbamate analog cannot offer.
- [1] BindingDB. BDBM50312089: 4-Chlorophenyl 4-(3-(trifluoromethyl)pyridin-2-yl)piperazine-1-carboxylate (CHEMBL1079737). TRPV1 IC50: 4.60E+3 nM in HEK293 cells. http://ww.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50312089 View Source
